molecular formula C16H19NO2 B12148567 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide

3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide

Cat. No.: B12148567
M. Wt: 257.33 g/mol
InChI Key: YRSRQZYSNWBOFG-UHFFFAOYSA-N
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Description

3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with an ethyl group at the 5-position and a propanamide group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide can be achieved through a multi-step process:

    Formation of 5-ethylfuran-2-carboxylic acid: This can be synthesized by the alkylation of furan with ethyl bromide in the presence of a strong base, followed by oxidation.

    Amidation Reaction: The 5-ethylfuran-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methylphenylamine to form the desired amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Electrophiles such as bromine or nitronium ion.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study various biological processes due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide group could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.

    3-(5-ethylfuran-2-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom on the aromatic ring.

Uniqueness: 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide is unique due to the specific combination of the ethyl-substituted furan ring and the 4-methylphenyl group. This combination may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C16H19NO2/c1-3-14-8-9-15(19-14)10-11-16(18)17-13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,17,18)

InChI Key

YRSRQZYSNWBOFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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